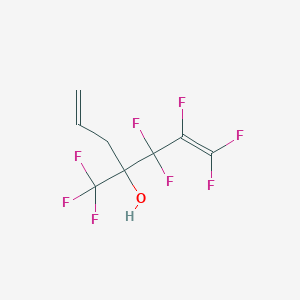
2-Butanone, 3,3-dibromo-4,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is an organic compound with the molecular formula C6H10Br2O3 It is a derivative of butanone, where two bromine atoms and two methoxy groups are substituted at the 3 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2-butanone. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. The process generally involves the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where 4,4-dimethoxy-2-butanone is treated with bromine in a suitable solvent. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3,3-dibromo-4,4-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,3-dibromo-4,4-dimethoxybutanol or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms like 3,3-dibromo-4,4-dimethoxybutanol.
Oxidation: Oxidized products such as carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3,3-dibromo-4,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 3,3-dibromo-4,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms and methoxy groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions applied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethoxy-2-butanone: A precursor in the synthesis of 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
3,3-Dibromo-2-butanone: Lacks the methoxy groups present in 2-Butanone, 3,3-dibromo-4,4-dimethoxy-.
2-Butanone: The parent compound without the bromine and methoxy substitutions.
Uniqueness
2-Butanone, 3,3-dibromo-4,4-dimethoxy- is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
210366-88-4 |
|---|---|
Molekularformel |
C6H10Br2O3 |
Molekulargewicht |
289.95 g/mol |
IUPAC-Name |
3,3-dibromo-4,4-dimethoxybutan-2-one |
InChI |
InChI=1S/C6H10Br2O3/c1-4(9)6(7,8)5(10-2)11-3/h5H,1-3H3 |
InChI-Schlüssel |
BHBDOAGLIMJHBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C(OC)OC)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


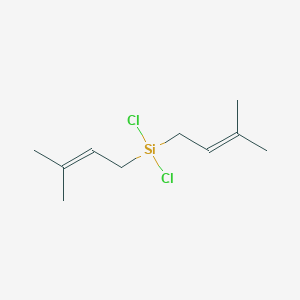
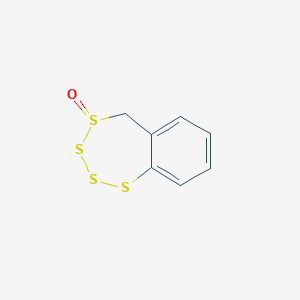
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
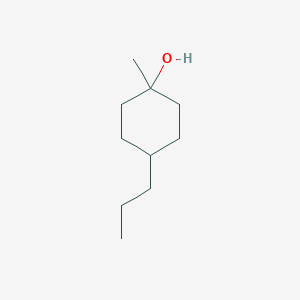
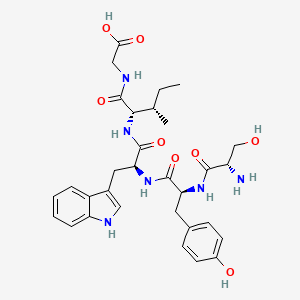
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
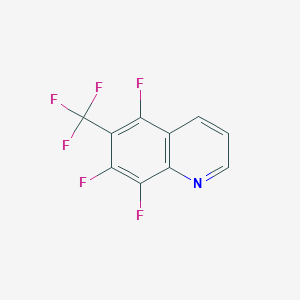
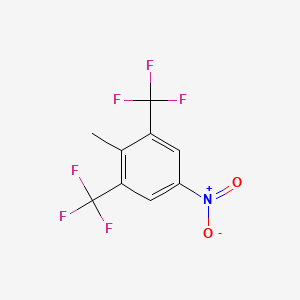
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)

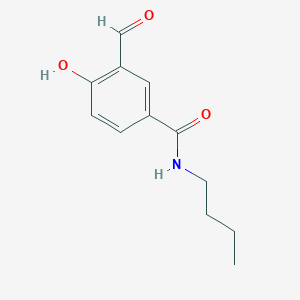

![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
